Pyrrole
Overview
Description
Pyrrole is a heterocyclic, aromatic, organic compound characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. Its molecular formula is C₄H₅N. This compound is a colorless volatile liquid that darkens upon exposure to air and has a nutty odor. It is a weak base and exhibits aromatic properties due to the delocalized π-electron system .
Mechanism of Action
Target of Action
Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . This compound is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The primary targets of this compound are various biological receptors and enzymes, depending on the specific derivative and its functional groups .
Mode of Action
This compound generally reacts with electrophiles at the α position (C2 or C5), due to the highest degree of stability of the protonated intermediate . Pyrroles react easily with nitrating, sulfonating, and halogenating agents . The specific interaction of this compound with its targets depends on the nature of the substituents on the this compound ring .
Biochemical Pathways
This compound is a key component in the synthesis of many natural products such as heme . It is also a part of more complex macrocycles, including the porphyrinogens and products derived therefrom, including porphyrins of heme, the chlorins, bacteriochlorins, and chlorophylls . The formation of Chl can be subdivided into four parts: synthesis of 5-aminolevulinic acid (ALA), the precursor of Chl and heme; formation of a this compound ring porphobilinogen from the condensation reaction of two molecules of ALA and assembly of four pyrroles leading to the synthesis of the first closed tetrathis compound .
Pharmacokinetics
The pharmacokinetics of this compound-based compounds can vary widely depending on the specific compound and its functional groups . For example, this compound carboxamide ERK5 kinase domain inhibitors have been optimized for both potency and in vitro pharmacokinetic parameters, leading to the identification of a nonbasic pyrazole analogue with an optimal balance of ERK5 inhibition and oral exposure .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific derivative and its functional groups. For instance, this compound-based carboxamides have been found to exhibit potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines, including breast, lung, and prostate cancer . These compounds interfere with the microtubules network and inhibit tubulin polymerization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the photodegradation of this compound compounds can occur via direct photodegradation as well as indirect photodegradation with singlet oxygen and triplet state organic matter . The occurrence of these photodegradation pathways and the rate at which they occur depend heavily on the substituents of the this compound ring . This suggests that this compound molecules could be designed to be non-persistent in aquatic environments .
Biochemical Analysis
Biochemical Properties
Pyrrole plays a crucial role in various biochemical reactions. It is a fundamental component of heme, which is an essential cofactor in hemoglobin, myoglobin, and cytochromes. These heme-containing proteins are involved in oxygen transport, electron transfer, and catalysis of redox reactions. This compound interacts with enzymes such as heme oxygenase, which catalyzes the degradation of heme to biliverdin, carbon monoxide, and free iron . Additionally, this compound derivatives have been shown to interact with various proteins and enzymes, influencing their activity and stability .
Cellular Effects
This compound and its derivatives can significantly impact cellular processes. In particular, this compound-containing compounds have been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives can modulate the activity of transcription factors, leading to changes in gene expression . These compounds can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. This compound can bind to proteins and enzymes, affecting their conformation and activity. For instance, this compound-containing compounds can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound derivatives can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its derivatives can change over time. This compound is relatively stable under physiological conditions, but its derivatives may undergo degradation or transformation, affecting their biological activity . Long-term studies have shown that this compound-containing compounds can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the potential therapeutic applications and safety of this compound derivatives.
Dosage Effects in Animal Models
The effects of this compound and its derivatives can vary with different dosages in animal models. At low doses, this compound-containing compounds may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, these compounds can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis and degradation of heme. Enzymes such as heme oxygenase and biliverdin reductase play key roles in these pathways, converting heme to biliverdin and subsequently to bilirubin . This compound derivatives can also influence metabolic flux by interacting with enzymes involved in various biochemical reactions . These interactions can lead to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
This compound and its derivatives are transported and distributed within cells and tissues through various mechanisms. These compounds can interact with transporters and binding proteins, facilitating their uptake and distribution . For example, this compound-containing compounds can bind to albumin and other plasma proteins, affecting their bioavailability and distribution in the body . Understanding these transport and distribution mechanisms is essential for developing effective therapeutic strategies.
Subcellular Localization
The subcellular localization of this compound and its derivatives can influence their activity and function. This compound-containing compounds can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, this compound derivatives can accumulate in mitochondria, where they can affect mitochondrial function and energy production . These localization patterns are important for understanding the specific cellular effects of this compound-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Paal-Knorr Synthesis: This classic method involves the condensation of 1,4-diketones in the presence of a catalyst to form pyrrole.
Van Leusen this compound Synthesis: This method involves the reaction of furan with ammonia under acidic conditions.
Barton-Zard Synthesis: This compound is produced by adding isocyanoacetate to nitroalkene, followed by cyclization and removal of the group.
From Acetylene and Ammonia: This compound is synthesized by passing a mixture of acetylene and ammonia through a red-hot tube.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Electrophilic Substitution: Pyrrole undergoes electrophilic substitution reactions at the carbon-2 position, forming 2-substituted products.
Sulfonation: This compound reacts with sulfur trioxide in pyridine at about 100°C to form this compound-2-sulfonic acid.
Halogenation: This compound undergoes halogenation with sulfuryl chloride, bromine, or iodine to form tetrahalogenated pyrroles.
Friedel-Crafts Acylation: This compound is acetylated with acetic anhydride to produce 2-acetylthis compound.
Kolbe-Schmitt Carboxylation: This compound reacts with aqueous potassium carbonate to yield this compound-2-carboxylic acid.
Reimer-Tiemann Reaction: This compound reacts with chloroform in the presence of alkali to form 2-formylthis compound.
Scientific Research Applications
Pyrrole and its derivatives have extensive applications in various fields:
Pharmaceuticals: This compound-based compounds exhibit biological activity and are used in antibiotics, anticancer drugs, and non-steroidal anti-inflammatory drugs
Polymers: Polythis compound, a polymer of this compound, is a conductive polymer used in rechargeable batteries, electrochromic devices, and sensors
Organic Synthesis: This compound serves as a building block in the synthesis of complex organic compounds, including natural products and pharmaceuticals.
Biomedicine: Polythis compound nanomaterials are used in biomedicine due to their biocompatibility and environmental stability.
Comparison with Similar Compounds
Pyrrole is part of a group of five-membered aromatic heterocycles that include:
Furan: Contains an oxygen atom in the ring.
Thiophene: Contains a sulfur atom in the ring.
Pyridine: A six-membered ring with one nitrogen atom.
Pyrrolidine: The saturated hydrogenated analog of this compound.
This compound is unique due to its nitrogen atom, which contributes to its distinct aromaticity and reactivity compared to its oxygen and sulfur analogs.
Properties
IUPAC Name |
1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30604-81-0, 107760-17-8, 101359-25-5 | |
Record name | Polypyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30604-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Pyrrole, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107760-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Pyrrole, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101359-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5021910 | |
Record name | Pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |
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Molecular Weight |
67.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma | |
Record name | Pyrrole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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Record name | Pyrrole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |
Record name | PYRROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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Flash Point |
102 °F (39 °C) (CLOSED CUP) | |
Record name | PYRROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol) | |
Record name | PYRROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Pyrrole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9698 @ 20 °C, 0.955-0.975 | |
Record name | PYRROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.31 (Air= 1) | |
Record name | PYRROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.36 [mmHg], 8.35 mm Hg @ 25 dec C | |
Record name | Pyrrole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6924 | |
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Record name | PYRROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
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Color/Form |
Colorless liquid when fresh, Yellowish or brown oil | |
CAS No. |
109-97-7, 30604-81-0 | |
Record name | 1H-Pyrrole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=109-97-7 | |
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Record name | Pyrrole | |
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Record name | PYRROLE | |
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Record name | 1H-Pyrrole | |
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Record name | Pyrrole | |
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Record name | Pyrrole | |
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Record name | PYRROLE | |
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Record name | PYRROLE | |
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Record name | Pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-23.4 °C, -24 °C | |
Record name | PYRROLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyrrole?
A1: The molecular formula of this compound is C4H5N, and its molecular weight is 67.09 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: [] The vibrational spectra of this compound, including its deuterium derivatives, have been studied using Raman and infrared spectroscopy. This analysis revealed a C2v symmetry for the this compound molecule and allowed for the determination of its fundamental vibrational frequencies. []
Q3: Can polythis compound be used as a coating material?
A3: [] Yes, polythis compound can be coated onto silica particles using a surfactant adsorbed layer. This technique, utilizing cationic surfactants like dodecyltrimethylammonium chloride and didodecyldimethylammonium bromide, allows for uniform polythis compound coverage on the silica particles.
Q4: How does the hydration property of a surface affect polythis compound electropolymerization?
A4: [] Polythis compound exhibits lateral growth along hydrophobic surfaces during electropolymerization in aqueous solutions. This phenomenon, distinct from metal thin film growth mechanisms, is attributed to the high concentration of this compound near hydrophobic surfaces, facilitating two-dimensional film growth.
Q5: How can polythis compound be utilized for environmental remediation?
A5: [] Polythis compound-modified silica composites have demonstrated excellent oil removal capabilities from oily wastewater. The synthesis involves copolymerization of this compound with silica using ferric chloride hexahydrate. The resulting material effectively adsorbs oil, offering a potential solution for oil pollution treatment.
Q6: Can polythis compound be employed in electrochemical sensor applications?
A6: [] Polythis compound membranes have been studied for lysine and alanine delivery. The research suggests that polythis compound's interaction with these amino acids, observable through cyclic voltammetry, makes it a potential candidate for sensor applications, specifically in detecting lysine and alanine.
Q7: What catalytic activity does nano-structured polythis compound exhibit?
A7: [] Nano-structured polythis compound films, electrochemically synthesized onto copper electrodes, exhibit catalytic activity for nitrate electroreduction. The synthesis conditions, including electrolyte composition and pH, significantly influence the film's nano-porous structure and its catalytic performance.
Q8: Can fused-pyrrole rings enhance the efficiency of dye-sensitized solar cells (DSSCs)?
A8: [] Computational studies using density functional theory (DFT) suggest that incorporating fused-pyrrole rings as spacer groups in DSSC dyes can enhance their efficiency compared to traditional thiophene spacers. This improvement is attributed to the higher conjugative effect of fused-pyrroles, positively impacting short-circuit current density and open-circuit photovoltage.
Q9: Can DFT be used to study this compound's interactions with toxic gases?
A9: [] DFT calculations were employed to investigate the interactions of polythis compound with toxic heterocarbonyl gases, such as phosgene and formaldehyde. These studies revealed that these gases induce changes in polythis compound's structure and optoelectronic properties, suggesting its potential as a gas sensor.
Q10: How does halogen substitution affect the anion binding properties of calix[4]pyrroles?
A10: [] Research on mono-halogen substituted calix[4]pyrroles demonstrates that replacing a single β-pyrrolic hydrogen with a halogen atom can enhance their anion binding affinity for anions like chloride, bromide, dihydrogen phosphate, and hydrogen sulfate. This effect varies depending on the halogen substituent and is attributed to factors like electronegativity and intermolecular interactions.
Q11: Can the position of phenyl groups in tetraphenylthis compound affect its luminescent properties?
A11: [] Studies on 2,3,4,5-tetraphenyl-1H-pyrrole (TePP) highlight that the position of phenyl groups significantly impacts its luminescent behavior. A phenyl group at the N-position can act as a rotor, quenching emission in solution. Conversely, placing phenyl groups at specific positions on the this compound core can enhance emission in both solution and solid states, demonstrating the importance of structural modifications in tuning luminescent properties.
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